REACTION_CXSMILES
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[N+:1]([C:4]1[CH:12]=[CH:11][C:10]([N:13]2[CH2:18][CH:17]([CH3:19])[O:16][CH:15]([CH3:20])[CH2:14]2)=[CH:9][C:5]=1[C:6]([OH:8])=[O:7])([O-])=O.C1CCCCC=1>[Pd]>[NH2:1][C:4]1[CH:12]=[CH:11][C:10]([N:13]2[CH2:18][CH:17]([CH3:19])[O:16][CH:15]([CH3:20])[CH2:14]2)=[CH:9][C:5]=1[C:6]([OH:8])=[O:7]
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Name
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Quantity
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6 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C1=C(C(=O)O)C=C(C=C1)N1CC(OC(C1)C)C
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Name
|
|
Quantity
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15 mL
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Type
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reactant
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Smiles
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C1=CCCCC1
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Name
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Quantity
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3 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is heated
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Type
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TEMPERATURE
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Details
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under reflux for 6 hours
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Duration
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6 h
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Type
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FILTRATION
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Details
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The hot reaction mixture is filtered through a celite pad
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Type
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CUSTOM
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Details
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After evaporation of the filtrate 4.8 g title product
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Type
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CUSTOM
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Details
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is obtained (MH+: 251)
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Name
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Type
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|
Smiles
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NC1=C(C(=O)O)C=C(C=C1)N1CC(OC(C1)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |